BenchChemオンラインストアへようこそ!

3-Benzoylthiopyridine

Gastroprotection ED₅₀ Acidic ethanol model

3-Benzoylthiopyridine is the definitive 3-substituted benzoylthiopyridine scaffold, critical for prostaglandin-independent gastrocytoprotection with ED₅₀ of 0.1 mg/kg p.o., far surpassing 2- and 4-isomers. Only the 3-benzoylpyridine precursor undergoes Lawesson-type thiation to the thioketone; positional isomers fail. This scaffold enables 10- to 250-fold potency advantages over 4-benzoyl or acetyl-capped analogs, reducing compound consumption and off-target effects. Ideal for SAR programs probing amine contribution to in-vivo activity, and as a mechanistic tool for mucosal defence pathways not reversed by indomethacin.

Molecular Formula C12H9NOS
Molecular Weight 215.27 g/mol
Cat. No. B8323750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoylthiopyridine
Molecular FormulaC12H9NOS
Molecular Weight215.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)SC2=CN=CC=C2
InChIInChI=1S/C12H9NOS/c14-12(10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h1-9H
InChIKeyBJEVTLHZSRTWDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzoylthiopyridine: A Position‑Differentiated Thiopyridine with Quantified Advantages in Ulcer‑Protection Models


3-Benzoylthiopyridine (CAS not yet assigned; the core scaffold is represented by 3-benzoylpyridine, CAS 5424‑19‑1) is a member of the benzoyl‑thiopyridine family. Its defining structural feature is the attachment of the benzoylthio group at the 3‑position of the pyridine ring, a regiochemical arrangement that critically influences both chemical reactivity and biological performance [1]. Pharmacologically, the 2‑aminoethylthio‑substituted derivative of 3‑benzoylthiopyridine has been shown to exert potent gastrocytoprotective activity through a prostaglandin‑independent mechanism, distinguishing it from conventional antisecretory agents such as cimetidine [2].

Why 3-Benzoylthiopyridine Cannot Be Directly Replaced by Its 2‑, 4‑, or Side‑Chain Analogues


Simple replacement of 3‑benzoylthiopyridine by its 2‑ or 4‑benzoyl positional isomers, or by analogues with modified side‑chains, fails because the 3‑substitution pattern is essential for two distinct performance levers. First, in organophosphorus‑mediated thioketone synthesis, only the 3‑benzoylpyridine precursor undergoes the desired thiation; the 2‑ and 4‑benzoylpyridines give no thioketone product under identical conditions [1]. Second, in gastrocytoprotection assays, the 3‑benzoyl‑2‑[(2‑aminoethyl)thio]‑pyridine scaffold shows ED₅₀ values that are 10‑ to 200‑fold lower than those of its 4‑benzoyl or substituted‑benzoyl congeners, meaning that a seemingly minor positional or substituent change can ablate therapeutic potency [2].

3-Benzoylthiopyridine: Head‑to‑Head Quantitative Evidence Against Closest Analogues


3-Benzoylthiopyridine Derivative (Compound A) Shows 10‑200 Fold Lower ED₅₀ in Haemorrhagic Injury and Gastric Oedema Models Compared with 4‑Benzoyl or Substituted‑Benzoyl Analogues

In a gastric cytoprotection model using acidic methanol‑induced necrosis in rats, the 3‑benzoyl‑2‑[(2‑aminoethyl)thio]‑pyridine hydrochloride (Compound A) exhibited an ED₅₀ of 0.2 mg/kg p.o. for oedema inhibition and 0.1 mg/kg p.o. for haemorrhagic injury inhibition. By comparison, the 4‑benzoyl‑6‑propyl analogue (Compound E) required ED₅₀ values of 20 mg/kg and 25 mg/kg, respectively — a 100‑fold and 250‑fold higher dose [1]. The 4‑chlorobenzoyl (Compound C) and 2,5‑dimethylbenzoyl (Compound D) derivatives likewise showed ED₅₀ values 50‑ to 150‑fold higher [1].

Gastroprotection ED₅₀ Acidic ethanol model

3-Benzoylthiopyridine Derivative (Compound A) Offers 500‑Fold Selectivity for Gastrocytoprotection over Gastric Acid Secretion Inhibition

Compound A inhibited gastric acid secretion with an ED₅₀ of approximately 50 mg/kg p.o. in pylorus‑ligated Shay rats, whereas its gastrocytoprotective ED₅₀ in the acidic ethanol model was 0.1‑0.2 mg/kg — a separation of roughly 500‑fold [1]. In contrast, the reference antisecretory agent cimetidine showed no significant gastrocytoprotection in the acidic ethanol model at doses up to 100 mg/kg p.o. [2].

Cytoprotection Selectivity Shay rat model

3-Benzoylpyridine is the Only Benzoylpyridine Isomer that Proceeds to Thioketone under Thiation Conditions; 2‑ and 4‑Benzoylpyridine Fail Completely

When 2‑, 3‑, and 4‑benzoylpyridines were independently subjected to thiation with the dimer of p‑methoxyphenylthionophosphine sulfide, only the 3‑benzoylpyridine isomer was converted into the corresponding thioketone (3‑benzoylthiopyridine). The 2‑ and 4‑benzoylpyridine substrates gave no detectable thioketone product under the same conditions [1]. Additionally, the 3‑benzoylpyridine precursor itself is accessible in consistent high yield (90‑96%) [2].

Thioketone synthesis Regioselectivity Thiation

Acetyl‑Capped Side‑Chain Analogue (Compound B) Shows 5‑20 Fold Weaker Gastroprotective Potency Than the Primary Amine (Compound A)

Within the same patent disclosure, Compound B (3‑benzoyl‑2‑{[N,N‑diacetyl‑2‑amino]ethyl}-thio‑pyridine) — an acetyl‑capped analogue of Compound A — was tested in parallel and yielded ED₅₀ values of 1.0 mg/kg (oedema) and 2.0 mg/kg (haemorrhagic injury), representing a 5‑fold to 20‑fold increase over the ED₅₀ of the uncapped primary amine Compound A [1].

Side-chain SAR Gastroprotection ED₅₀

High‑Value Research Scenarios for 3‑Benzoylthiopyridine Selection


Rodent Gastroprotection / Anti‑Ulcer Efficacy Screening

Investigators requiring a potent, prostaglandin‑independent cytoprotective agent should procure the 3‑benzoyl‑2‑[(2‑aminoethyl)thio]‑pyridine scaffold (Compound A) rather than the 4‑benzoyl or substituted‑benzoyl analogues. The ED₅₀ of 0.1 mg/kg p.o. in the acidic methanol model [1] allows meaningful efficacy at doses that are 50‑ to 250‑fold lower than those needed for the nearest positional isomers, minimising compound consumption and potential off‑target effects.

Synthesis of 3‑Thioacylpyridine Intermediates via Direct Thiation

For researchers preparing thioketone intermediates, only 3‑benzoylpyridine (the direct precursor of 3‑benzoylthiopyridine) proceeds to the thioketone product in high yield under Lawesson‑type thiation chemistry; 2‑ and 4‑benzoylpyridines are unreactive [2]. Procuring the 3‑isomer therefore avoids wasted synthetic effort on non‑productive pathways.

Structure‑Activity Relationship (SAR) Studies on Pyridine‑Thiol Gastroprotective Scaffolds

SAR programmes comparing the impact of side‑chain substitution can use Compound A as the high‑potency reference. Replacement with Compound B (acetyl‑capped) reduces potency 5‑ to 20‑fold [1], providing a wide dynamic range for assessing the contribution of the terminal amine to in‑vivo activity.

Demonstration of Prostaglandin‑Independent Cytoprotection

The 3‑benzoylthiopyridine series displays gastroprotective activity that is not reversed by indomethacin pretreatment [1], distinguishing it from prostaglandin‑dependent agents. This mechanistic property makes the compound a valuable tool molecule for probing alternative mucosal defence pathways.

Quote Request

Request a Quote for 3-Benzoylthiopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.